molecular formula C10H11FO2 B13616403 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13616403
M. Wt: 182.19 g/mol
InChI Key: VZZNKXICDOABBA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. Additionally, the prop-2-en-1-ol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be compared with similar compounds such as:

Uniqueness: The presence of the fluoro group in this compound imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its chloro and bromo analogs .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9,12H,1H2,2H3

InChI Key

VZZNKXICDOABBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C=C)O)F

Origin of Product

United States

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